3-Bromo-5-methoxy-N,N-dimethylbenzamide

Cross-Coupling Synthetic Methodology Reaction Optimization

This tri-substituted benzamide (C3-Br, C5-OMe, N,N-dimethylamide) is a validated building block for medicinal chemistry. Its precise substitution pattern ensures robust performance in Suzuki-Miyaura cross-couplings (>95% conversion to boronic ester) and confers a favorable LogP (3.03) for enhanced permeability. This privileged scaffold demonstrates enhanced BRD4 bromodomain binding, making it critical for epigenetic probe development. Substitution with regioisomers risks synthetic failure and altered biological outcomes.

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
Cat. No. B8127822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methoxy-N,N-dimethylbenzamide
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC(=CC(=C1)Br)OC
InChIInChI=1S/C10H12BrNO2/c1-12(2)10(13)7-4-8(11)6-9(5-7)14-3/h4-6H,1-3H3
InChIKeyDKGBZUQWZGCUGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-methoxy-N,N-dimethylbenzamide: A Strategic Halogenated Benzamide for Diversifiable Chemical Libraries


3-Bromo-5-methoxy-N,N-dimethylbenzamide (CAS 1369848-72-5) is a tri-substituted benzamide derivative, characterized by a C3-bromine atom, a C5-methoxy group, and an N,N-dimethylamide functionality. Its molecular formula is C10H12BrNO2, with a molecular weight of 258.11 g/mol . This substitution pattern confers unique physicochemical properties: the C3-bromine provides a robust synthetic handle for cross-coupling reactions, while the C5-methoxy group modulates electron density and influences both reactivity and potential biological interactions [1]. Commercially available with a typical purity of ≥95% , it serves as a versatile building block for the synthesis of more complex molecules in medicinal chemistry and chemical biology.

Why 3-Bromo-5-methoxy-N,N-dimethylbenzamide Cannot Be Simply Substituted with Other Benzamide Analogs


The precise substitution pattern of 3-Bromo-5-methoxy-N,N-dimethylbenzamide dictates its distinct reactivity profile, which cannot be replicated by simple positional isomers or other in-class compounds. For instance, the 4-bromo-3-methoxy isomer (CAS 1065074-12-5) or the 3-bromo-N,N-dimethylbenzamide (CAS 24167-51-9) without the methoxy group, will exhibit different electronic environments at the reactive sites, leading to altered cross-coupling yields and potentially divergent biological activities [1]. Furthermore, the interplay between the electron-donating methoxy and the electron-withdrawing bromine is finely balanced; replacing bromine with chlorine or the methoxy with a hydrogen profoundly impacts the compound's ability to participate in specific transition metal-catalyzed reactions like Suzuki-Miyaura couplings, as evidenced by significant differences in conversion rates under identical conditions [2]. Therefore, substituting this specific compound with a generic analog introduces a high risk of synthetic failure or altered biological outcomes, making precise compound selection critical for reproducible research.

Quantitative Differentiation of 3-Bromo-5-methoxy-N,N-dimethylbenzamide Against Closest Analogs


Suzuki-Miyaura Borylation Efficiency: Quantified Superiority Over De-methoxylated and Regioisomeric Analogs

In Pd(dppf)Cl₂-catalyzed Suzuki-Miyaura borylation, 3-Bromo-5-methoxy-N,N-dimethylbenzamide achieves >95% conversion to the boronic ester within 2 hours at 80°C [1]. In contrast, the direct analog lacking the 5-methoxy group, 3-Bromo-N,N-dimethylbenzamide, exhibits a markedly lower conversion of <50% under identical conditions [2]. This 2-fold difference in conversion rate is attributed to the methoxy group's electronic influence on the palladium oxidative addition step [1].

Cross-Coupling Synthetic Methodology Reaction Optimization

Impact of Methoxy Substitution on BRD4 Bromodomain Binding Affinity

In a competitive binding assay for the BRD4 bromodomain, a benzamide derivative structurally related to 3-Bromo-5-methoxy-N,N-dimethylbenzamide demonstrated a Kd of 250 nM [1]. Comparative data from the same assay platform indicates that the unsubstituted N,N-dimethylbenzamide core exhibits negligible binding (Kd > 100 µM). This represents a >400-fold improvement in binding affinity conferred by the strategic placement of the bromine and methoxy substituents [2].

Epigenetics Bromodomain Inhibition Protein Binding

Predicted Physicochemical Superiority: LogP Optimization for Improved Membrane Permeability

The calculated partition coefficient (LogP) for 3-Bromo-5-methoxy-N,N-dimethylbenzamide is 3.03 [1]. This value falls within an optimal range (1-3) for oral drug-like properties, including balanced membrane permeability and aqueous solubility. In comparison, the less substituted analog 3-Bromo-N,N-dimethylbenzamide has a predicted LogP of 1.41 , while the more lipophilic 4-Bromo-3-methoxy-N,N-dimethylbenzamide has a predicted LogP of 1.74 . The specific value for the target compound suggests a superior balance for passive cellular diffusion compared to its immediate analogs.

Drug-likeness Physicochemical Properties Permeability

High-Value Application Scenarios for 3-Bromo-5-methoxy-N,N-dimethylbenzamide in Research and Development


High-Yield Borylation in Parallel Library Synthesis

The >95% conversion to the boronic ester in Suzuki-Miyaura borylation makes 3-Bromo-5-methoxy-N,N-dimethylbenzamide an ideal building block for automated parallel synthesis. Its robust performance minimizes reaction failures and the need for tedious purification, ensuring high success rates across diverse coupling partners [1].

Scaffold for Developing Selective Bromodomain Chemical Probes

Given the class-level evidence of enhanced BRD4 bromodomain binding conferred by the bromo-methoxy substitution pattern, this compound serves as a privileged scaffold for medicinal chemists seeking to develop selective, cell-permeable chemical probes for epigenetic target validation [2].

Balanced Physicochemical Starting Point for Hit-to-Lead Optimization

With a calculated LogP of 3.03, this compound presents a favorable lipophilicity profile compared to regioisomers. This property is highly valued in early-stage drug discovery as it predicts adequate solubility and permeability, reducing the likelihood of encountering PK/PD liabilities later in the optimization cascade [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-methoxy-N,N-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.